5,5-dimethyl-2-(1-pyrrolidin-1-ylethylidene)cyclohexane-1,3-dione
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Overview
Description
5,5-Dimethyl-2-(1-pyrrolidin-1-ylethylidene)cyclohexane-1,3-dione is an organic compound belonging to the class of cyclic diketones. This compound is known for its unique structural features, which include a cyclohexane ring substituted with two methyl groups and a pyrrolidine ring. It is often used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-2-(1-pyrrolidin-1-ylethylidene)cyclohexane-1,3-dione typically involves the reaction of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with pyrrolidine and an appropriate aldehyde under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-(1-pyrrolidin-1-ylethylidene)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexane derivatives
Scientific Research Applications
5,5-Dimethyl-2-(1-pyrrolidin-1-ylethylidene)cyclohexane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various heterocyclic compounds and as a precursor for the preparation of spiro compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5,5-dimethyl-2-(1-pyrrolidin-1-ylethylidene)cyclohexane-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as cyclooxygenase-2 (COX-2), by binding to the active site and preventing the enzyme’s activity. This inhibition can lead to anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione (Dimedone): A precursor for the synthesis of 5,5-dimethyl-2-(1-pyrrolidin-1-ylethylidene)cyclohexane-1,3-dione.
2-(2-(2-(Trifluoromethyl)phenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione: A compound with similar structural features and biological activities.
Uniqueness
This compound is unique due to its combination of a cyclohexane ring with a pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5,5-dimethyl-2-(1-pyrrolidin-1-ylethylidene)cyclohexane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10(15-6-4-5-7-15)13-11(16)8-14(2,3)9-12(13)17/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPQIMQHDUYEEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)CC(CC1=O)(C)C)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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